molecular formula C15H12ClN3O2 B5009576 N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B5009576
M. Wt: 301.73 g/mol
InChI Key: FJHGJVHURBOLSY-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with a 3-chlorophenyl carboxamide group and methyl groups at positions 3 and 4. The compound’s design aligns with bioactive carboxamide derivatives, which are often explored for pesticidal or medicinal applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(3-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-8-6-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGJVHURBOLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs differ in the aromatic substituent attached to the carboxamide group and the heterocyclic core:

Compound Name Substituent Melting Point (°C) Molecular Formula Key References
N-(3-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) 3-chlorophenyl Not reported C₁₇H₁₄ClN₃O₂
N-(4-Methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 4-methoxyphenyl Not reported C₁₈H₁₇N₃O₃
N-[(3,4-Dimethoxyphenyl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,4-dimethoxybenzyl Not reported C₁₈H₁₉N₃O₄
Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(3-chlorophenyl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate 3-chlorophenyl (different core) 192–193 C₂₂H₁₇ClN₃O₇S₅

Key Observations :

  • Heterocyclic Core Influence : The target compound’s oxazolo-pyridine core contrasts with dithiolo-thiazine systems in analogs like the compound from . The latter exhibits a lower melting point (192–193°C), likely due to increased molecular flexibility from sulfur atoms and extended conjugation.
  • Substituent Effects : Methoxy groups (e.g., 4-methoxyphenyl in ) enhance solubility in polar solvents compared to chloro substituents, which increase hydrophobicity and may improve membrane permeability in biological systems .

Biological Activity

N-(3-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1190239-63-4) is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₁₅H₁₂ClN₃O₂
Molecular Weight 301.73 g/mol
CAS Number 1190239-63-4

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with appropriate oxazolo-pyridine precursors under controlled conditions to ensure high yield and purity. The synthetic route may include steps such as condensation reactions and cyclization processes that are common in the preparation of heterocyclic compounds.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with oxazole and pyridine rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study evaluated a series of oxazolo-pyridine derivatives for their anticancer potential using in vitro assays. The results indicated that certain compounds significantly inhibited the growth of cancer cells at low micromolar concentrations. The mechanism of action was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, the compound has also been screened for antimicrobial activity. In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited bacteriostatic effects comparable to established antibiotics. The time-growth kinetics approach demonstrated that these compounds could effectively inhibit bacterial growth at specific concentrations.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
  • Antibacterial Mechanism : Its interaction with bacterial cell membranes disrupts cellular integrity and function.
  • Targeting Specific Proteins : The compound may inhibit specific proteins involved in cancer progression or bacterial survival.

Case Studies

  • Cardioprotective Effects : A study investigated the cardioprotective effects of similar compounds in doxorubicin-induced cardiotoxicity models. Compounds demonstrated significant protection against oxidative stress-induced damage in cardiomyocytes.
  • Antimicrobial Efficacy : Research on related oxazolo-pyridine derivatives showed effective antimicrobial activity against resistant strains of bacteria. These findings support the potential use of such compounds in treating infections caused by multidrug-resistant organisms.

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